molecular formula C20H35BrO2 B1248564 Luzodiol

Luzodiol

Cat. No.: B1248564
M. Wt: 387.4 g/mol
InChI Key: YQCSNTCEUMEKDO-XIBWBMNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luzodiol (C₂₀H₂₉BrO₃) is a diterpene first isolated from the tropical marine organism Lucuzonensis (Kuniyoshi et al., 2005) . It features a rare carbon skeleton characterized by a brominated hydroxycyclohexane middle ring, distinguishing it from conventional diterpenes. This structural uniqueness is attributed to enzymatic modifications in marine organisms, likely as a defense mechanism against predators or environmental stressors. While its exact biosynthetic pathway remains unelucidated, this compound’s isolation from benthic ecosystems suggests ecological adaptations linked to halogen-rich marine environments .

Properties

Molecular Formula

C20H35BrO2

Molecular Weight

387.4 g/mol

IUPAC Name

(1R,2S,3S,4S)-4-bromo-2-(3-hydroxy-3-methylpent-4-enyl)-1,3-dimethyl-3-(4-methylpent-3-enyl)cyclohexan-1-ol

InChI

InChI=1S/C20H35BrO2/c1-7-18(4,22)13-10-16-19(5,12-8-9-15(2)3)17(21)11-14-20(16,6)23/h7,9,16-17,22-23H,1,8,10-14H2,2-6H3/t16-,17-,18?,19-,20+/m0/s1

InChI Key

YQCSNTCEUMEKDO-XIBWBMNSSA-N

Isomeric SMILES

CC(=CCC[C@@]1([C@H](CC[C@@]([C@H]1CCC(C)(C=C)O)(C)O)Br)C)C

Canonical SMILES

CC(=CCCC1(C(CCC(C1CCC(C)(C=C)O)(C)O)Br)C)C

Synonyms

luzodiol

Origin of Product

United States

Comparison with Similar Compounds

Luzodiol belongs to a broader class of halogenated marine natural products. Below is a comparative analysis with structurally and functionally related compounds:

Structural Comparison
Compound Source Organism Core Structure Key Functional Groups
This compound Lucuzonensis Brominated hydroxycyclohexane diterpene Br, hydroxyl, diterpene backbone
β-Snyderol Laurencia spp. Brominated cyclohexane monoterpene Br, methyl, terminal hydroxyl
8-Bromo-10-epi-6-epi-β-snyderol Laurencia obtusa Modified β-snyderol with additional bromine Br (x2), epoxide, hydroxyl

Key Observations :

  • This compound’s diterpene backbone provides greater structural complexity compared to β-snyderol’s monoterpene framework .
  • Unlike β-snyderol derivatives, this compound lacks an epoxide group but includes a hydroxyl group directly on the brominated ring .
Bioactivity and Pharmacological Potential
Compound Reported Bioactivity Mechanism/Application Potency (IC₅₀/EC₅₀)
This compound Limited data; hypothesized antimicrobial Structural analogs suggest membrane disruption Not quantified
β-Snyderol Antimalarial Inhibition of Plasmodium falciparum 12 μM (Topcu et al., 2003)
8-Bromo-10-epi-6-epi-β-snyderol Antimalarial Enhanced binding to parasite enzymes 2.5 μM (Topcu et al., 2003)

Key Observations :

  • β-Snyderol and its derivatives exhibit well-documented antimalarial activity, whereas this compound’s biological roles remain speculative .
  • The additional bromine in 8-bromo-β-snyderol enhances antimalarial potency by 5-fold compared to β-snyderol, highlighting the role of halogenation in bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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